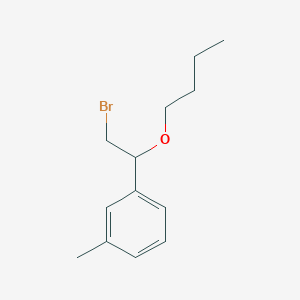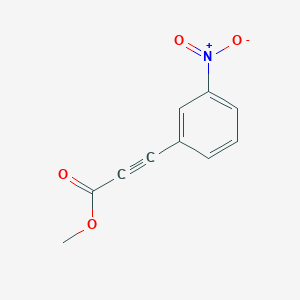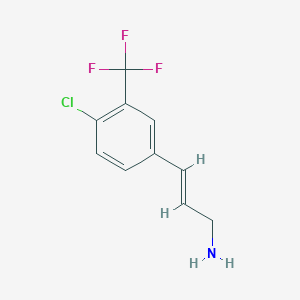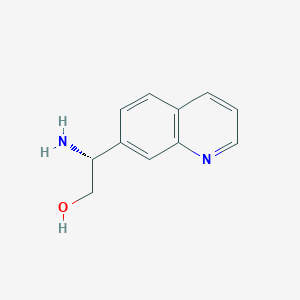
(R)-2-amino-2-(quinolin-7-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-amino-2-(quinolin-7-yl)ethan-1-ol is a chiral compound that features a quinoline moiety attached to an amino alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-amino-2-(quinolin-7-yl)ethan-1-ol typically involves the reaction of quinoline derivatives with amino alcohols under specific conditions.
Industrial Production Methods
Industrial production methods for ®-2-amino-2-(quinolin-7-yl)ethan-1-ol often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
®-2-amino-2-(quinolin-7-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
Major products formed from these reactions include quinoline derivatives with modified functional groups, which can be further utilized in various applications .
Scientific Research Applications
®-2-amino-2-(quinolin-7-yl)ethan-1-ol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of ®-2-amino-2-(quinolin-7-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, leading to potential anticancer activity. Additionally, the amino alcohol group can form hydrogen bonds with biological molecules, enhancing its bioactivity.
Comparison with Similar Compounds
Similar Compounds
2-(quinolin-7-yl)ethan-1-ol: Lacks the amino group, making it less versatile in certain reactions.
(1R)-1-(quinolin-7-yl)ethan-1-ol: Similar structure but different stereochemistry, which can affect its biological activity.
Uniqueness
®-2-amino-2-(quinolin-7-yl)ethan-1-ol is unique due to its chiral nature and the presence of both amino and alcohol functional groups. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields.
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
(2R)-2-amino-2-quinolin-7-ylethanol |
InChI |
InChI=1S/C11H12N2O/c12-10(7-14)9-4-3-8-2-1-5-13-11(8)6-9/h1-6,10,14H,7,12H2/t10-/m0/s1 |
InChI Key |
VRGWNARDCBNNCH-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC2=C(C=C(C=C2)[C@H](CO)N)N=C1 |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C(CO)N)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


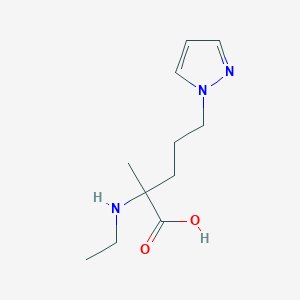

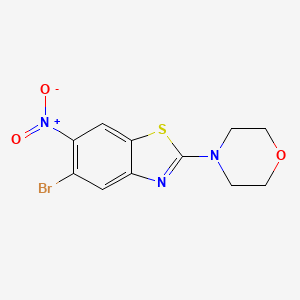
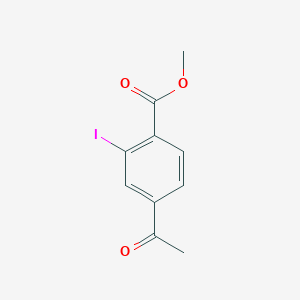
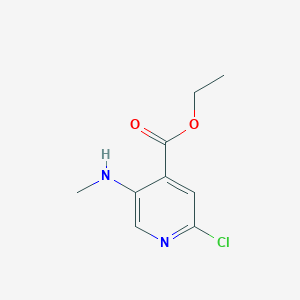
![2-Amino-3-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid](/img/structure/B13553999.png)
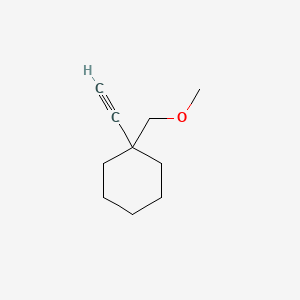
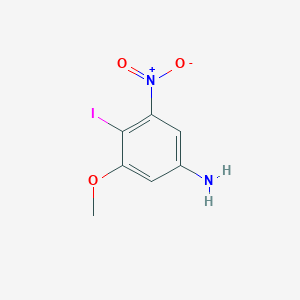
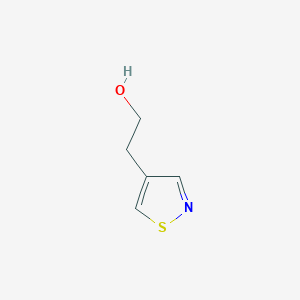
![6-(4-Fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13554018.png)
